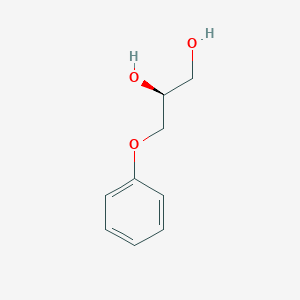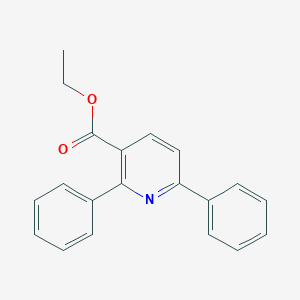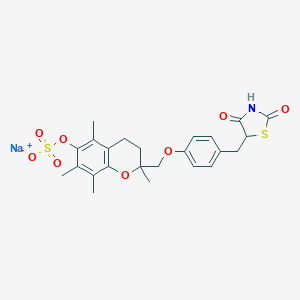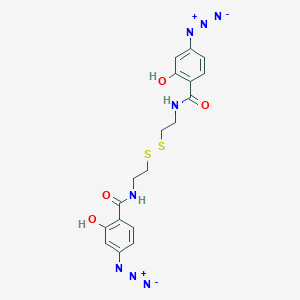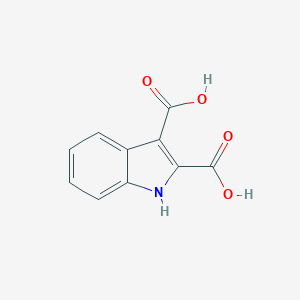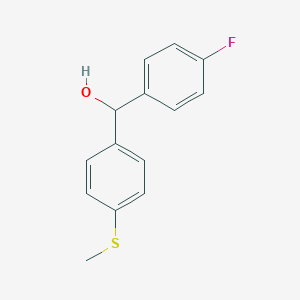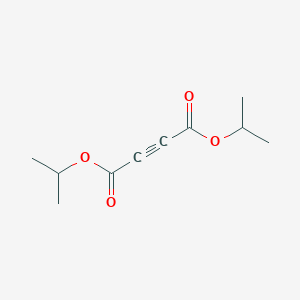
2-Butynedioic acid, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butynedioic acid, bis(1-methylethyl) ester, also known as methyl propiolate, is an organic compound with the chemical formula C6H8O2. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis and as a flavoring agent.
Mécanisme D'action
The mechanism of action of 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester is not well understood. However, it is believed to act as an electrophile and can react with nucleophiles to form various compounds. It is also known to undergo addition reactions with alkenes and alkynes.
Biochemical and Physiological Effects
2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester in lab experiments is its versatility in organic synthesis. It can be used to form a wide range of compounds and is relatively easy to handle and purify. However, its pungent odor and potential for irritation make it difficult to work with in large quantities.
Orientations Futures
There are several future directions for research on 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester. One area of interest is its potential use in drug development. It has been shown to have antifungal and antibacterial properties and may be useful in the development of new antibiotics. Additionally, it has been studied for its potential use in the development of new materials, including polymers and coatings. Further research is needed to fully understand its properties and potential applications in these areas.
In conclusion, 2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications in drug development and materials science.
Méthodes De Synthèse
2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester can be synthesized by reacting propionic acid with acetylene in the presence of a catalyst. The resulting product is then purified through distillation to obtain the final product. This method is commonly used in laboratory settings and has been optimized for higher yields and purity.
Applications De Recherche Scientifique
2-Butynedioic acid, bis(1-2-Butynedioic acid, bis(1-methylethyl) esterethyl) ester has various scientific research applications. It is commonly used as a reagent in organic synthesis to form various compounds, including esters, ketones, and aldehydes. It is also used as a flavoring agent in the food industry due to its fruity aroma. Additionally, it has been studied for its potential use in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
14447-03-1 |
|---|---|
Nom du produit |
2-Butynedioic acid, bis(1-methylethyl) ester |
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
dipropan-2-yl but-2-ynedioate |
InChI |
InChI=1S/C10H14O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,1-4H3 |
Clé InChI |
WGYNZBIFSWZNMA-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C#CC(=O)OC(C)C |
SMILES canonique |
CC(C)OC(=O)C#CC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



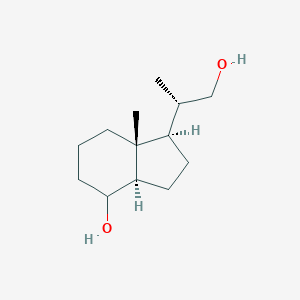

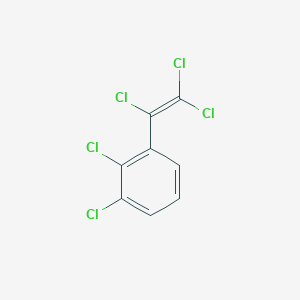
![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)
